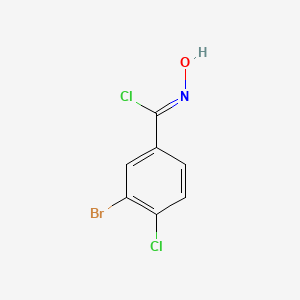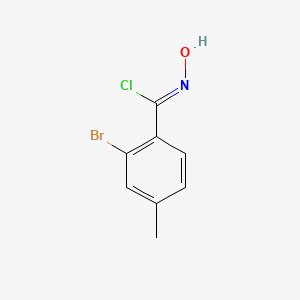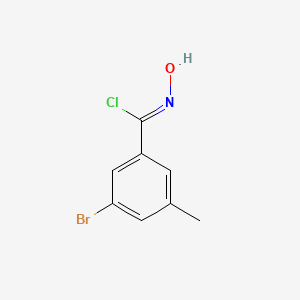
2,4,6-Trichloro-N-hydroxybenZimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichloro-N-hydroxybenZimidoyl chloride is a chemical compound characterized by its unique structure, which includes three chlorine atoms and a hydroxybenzenecarboximidoyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-hydroxybenZimidoyl chloride typically involves the reaction of 2,4,6-trichlorobenzoic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to ensure its suitability for various applications.
化学反应分析
Types of Reactions
2,4,6-Trichloro-N-hydroxybenZimidoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,4,6-trichlorobenzoic acid and hydroxylamine.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the products.
Major Products Formed
The major products formed from these reactions include substituted derivatives of the original compound, 2,4,6-trichlorobenzoic acid, and various hydroxylamine derivatives.
科学研究应用
Chemistry
In chemistry, 2,4,6-Trichloro-N-hydroxybenZimidoyl chloride is used as a reagent in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and can be used to introduce the trichlorobenzene moiety into target compounds.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell walls makes it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound is being investigated for its potential use in drug development. Its unique structure allows it to interact with specific biological targets, making it a potential lead compound for new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of 2,4,6-Trichloro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects.
相似化合物的比较
Similar Compounds
Similar compounds include other trichlorobenzene derivatives such as 2,4,6-trichlorophenol and 2,4,6-trichlorobenzoic acid. These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness
What sets 2,4,6-Trichloro-N-hydroxybenZimidoyl chloride apart is its unique combination of a hydroxybenzenecarboximidoyl chloride group with three chlorine atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(1Z)-2,4,6-trichloro-N-hydroxybenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4NO/c8-3-1-4(9)6(5(10)2-3)7(11)12-13/h1-2,13H/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVQYDCWJZRCQB-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=NO)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)/C(=N/O)/Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














